molecular formula C8H8Cl2OS B1620491 2,4-Dichlorophenylthioethanol CAS No. 73927-27-2

2,4-Dichlorophenylthioethanol

Cat. No. B1620491
CAS RN: 73927-27-2
M. Wt: 223.12 g/mol
InChI Key: VGKCRGVINNANLS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylthioethanol is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that is used in various fields of study such as biochemistry, pharmacology, and toxicology.

Mechanism Of Action

The exact mechanism of action of 2,4-Dichlorophenylthioethanol is not fully understood. However, it has been found to act as a potent inhibitor of certain enzymes that are involved in the metabolism of drugs and xenobiotics. It has also been found to affect the regulation of gene expression.

Biochemical And Physiological Effects

2,4-Dichlorophenylthioethanol has been found to have various biochemical and physiological effects. It has been found to affect the activity of certain enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. It has also been found to affect the expression of certain genes. In addition, it has been found to have an inhibitory effect on the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Dichlorophenylthioethanol in lab experiments is its ability to selectively inhibit certain enzymes. This makes it an effective tool in investigating the mechanism of action of certain compounds. However, one of the limitations of using 2,4-Dichlorophenylthioethanol is its potential toxicity. It is important to use caution when handling this compound as it can be harmful if ingested or inhaled.

Future Directions

There are several future directions for the use of 2,4-Dichlorophenylthioethanol in scientific research. One area of interest is its potential use in the development of new drugs. It has been found to have an inhibitory effect on the growth of certain cancer cells, which makes it a promising candidate for further investigation. Another area of interest is its potential use in the regulation of gene expression. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2,4-Dichlorophenylthioethanol is a synthetic compound that has been widely used in various scientific research studies. It is an effective tool in investigating the mechanism of action of certain compounds and has several potential applications in various fields of study. However, caution must be taken when handling this compound due to its potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

2,4-Dichlorophenylthioethanol is used in various scientific research studies as it has been found to be an effective tool in investigating the mechanism of action of certain compounds. It is commonly used in studies related to the metabolism of drugs and xenobiotics. It has also been used in studies related to the regulation of gene expression.

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCRGVINNANLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995091
Record name 2-[(2,4-Dichlorophenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenylthioethanol

CAS RN

73927-27-2
Record name Ethanol, 2-(2,4-dichlorophenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2,4-Dichlorophenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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